molecular formula C17H13FN4O3 B2422734 N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 1351804-44-8

N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2422734
CAS No.: 1351804-44-8
M. Wt: 340.314
InChI Key: SGERASCEHNOPCX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O3 and its molecular weight is 340.314. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Techniques and Properties : Imidazole derivatives like N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide are often synthesized using techniques like reductive cyclization or by reacting with other compounds. For instance, the study by Bhaskar et al. (2019) discusses the synthesis of a similar imidazole derivative using sodium dithionite as a reductive cyclizing agent.

  • Structural Analysis : X-ray diffraction is often used to confirm the structure of these compounds, as seen in the study by Yang et al. (2016). This technique helps in understanding the molecular structure and spatial arrangements, which are critical for the application of these compounds in various fields.

  • Cytotoxic Evaluation : Some imidazole derivatives are evaluated for their cytotoxicity against cancer cell lines. The study by Ahsan et al. (2018) highlights the synthesis and cytotoxic evaluation of related compounds, demonstrating their potential in cancer research.

  • Polymorphism and Intermolecular Interactions : Research by Rybarczyk-Pirek et al. (2014) explores the temperature-dependent polymorphism of a similar compound, showing the importance of intermolecular interactions in the crystal packing. This aspect is vital for understanding the physical properties and stability of these compounds.

  • Regioselective Synthesis : Studies such as the one by Lima et al. (2022) explore the regiocontrolled synthesis of imidazole derivatives, which is crucial for producing compounds with specific structural configurations for targeted applications.

  • Carbon−Sulfur Bond Formation : The research by Norris and Leeman (2008) discusses the use of palladium-catalyzed carbon−sulfur bond formation in the synthesis of imidazole derivatives. This method is significant for the production of compounds with specific functional groups.

  • Nitration Studies : The study by Amato et al. (1979) delves into the reactions of related compounds under various nitrating conditions. Understanding these reactions is important for the chemical modification and functionalization of imidazole derivatives.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c18-13-3-5-14(6-4-13)20-17(23)16-10-21(11-19-16)9-12-1-7-15(8-2-12)22(24)25/h1-8,10-11H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGERASCEHNOPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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